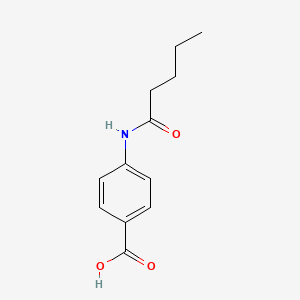

4-(Pentanoylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pentanoylamino)benzoic acid is a chemical compound that is part of a broader class of benzoic acid derivatives. These compounds are characterized by a benzene ring substituted with a carboxylic acid group and various other functional groups. In the context of the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as the inhibition of steroid 5 alpha-reductase isozymes , and their potential use in pharmaceutical applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid, a compound with anti-influenza virus activity, was achieved through a six-step reaction sequence including esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis . The yields of these reactions varied, with some steps like hydrogenation achieving high yields (95.8%), while others like nitration had lower yields (23.5%). The reaction conditions were optimized to improve yields and simplify post-processing steps .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by spectroscopic techniques such as MS, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. For example, 4-(3-Benzoylthioureido)benzoic acid was characterized using these methods, and its crystal structure was determined by X-ray crystallography, revealing a triclinic space group . The structure of the synthesized compounds is confirmed by comparing the spectroscopic data with theoretical predictions.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Mitsunobu reaction, for instance, was used with 4-(Diphenylphosphino)benzoic acid to achieve stereospecific inversion of a secondary alcohol to an ester carrying a phosphine oxide group . The reaction conditions were optimized to avoid the need for chromatography, relying instead on basic extraction and drying techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the crystallographic study of 4-(3-Benzoylthioureido)benzoic acid provided insights into its density and molecular volume, which are important for understanding its behavior in solid-state and solution . The inhibitory activity of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids against steroid 5 alpha-reductase isozymes also highlights the importance of chemical structure in determining biological activity .

Applications De Recherche Scientifique

Chemical Synthesis Enhancements : Xie Xin-ji (2003) reported on the synthesis of 4-(4-Pentylcyclohexyl) Benzoic Acid, derived from benzene and a mixture of cyclohexene and pentanoyl chloride. This work emphasized improvements in the preparation of pentanoylcyclohexyl benzene Xie Xin-ji, 2003.

Mitsunobu Reaction Applications : A study by Natsuko Muramoto et al. (2013) used 4-(Diphenylphosphino)benzoic acid in the Mitsunobu reaction as a bifunctional reagent. This reaction is significant for its application in synthesizing various chemical compounds, highlighting the versatility of benzoic acid derivatives Natsuko Muramoto et al., 2013.

Use in Food and Cosmetics : Del Olmo et al. (2017) discussed benzoic acid and its derivatives, including 4-(Pentanoylamino)benzoic acid, as naturally occurring compounds in foods and as additives. Their uses, exposure, and the controversy surrounding them in public health were explored Del Olmo et al., 2017.

Electrochemical Applications : E. Kowsari et al. (2018) investigated the influence of different N‑benzoyl derivatives of isoleucine, related to 4-(Pentanoylamino)benzoic acid, on the electrochemical properties of conductive polymer films. This research is significant for the development of energy storage materials E. Kowsari et al., 2018.

Safety and Hazards

Propriétés

IUPAC Name |

4-(pentanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQFPXHBAJDVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406485 |

Source

|

| Record name | 4-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100390-76-9 |

Source

|

| Record name | 4-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)

![3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid](/img/structure/B1275892.png)

![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)

![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)